

JHU395 Demonstrates Superior Brain Penetration Over DON: A Comparative Analysis

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Compound of Interest

Compound Name: JHU395

Cat. No.: B10821040

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the brain-to-plasma concentration ratios of the novel glutamine antagonist prodrug **JHU395** and its parent compound, 6-Diazo-5-oxo-L-norleucine (DON). The data presented herein highlights the significant advantage of **JHU395** in achieving higher therapeutic concentrations in the brain.

JHU395, a prodrug of DON, has been specifically engineered to enhance its lipophilicity and brain penetration.^[1] This strategic modification has resulted in a markedly improved brain-to-plasma ratio, a critical factor for the efficacy of drugs targeting central nervous system (CNS) disorders, including brain tumors.

Quantitative Comparison of Brain-to-Plasma Ratios

Experimental data from preclinical studies consistently demonstrate the superior ability of **JHU395** to deliver DON to the brain compared to systemic administration of DON itself.

| Compound | Animal Model | Administration Route | Dose | Time Point | Brain-to-Plasma Ratio | Reference |
|--------------------|--------------|----------------------|-----------|------------|-----------------------|-----------|
| JHU395 | Nu/Nu Mice | Intraperitoneal (IP) | 5 mg/kg | 1 hour | 0.66 | [2] |
| JHU395 | Nu/Nu Mice | Intraperitoneal (IP) | 20 mg/kg | 1 hour | 0.66 | [2] |
| DON | Mice | Intraperitoneal (IP) | 0.6 mg/kg | 1 hour | ~0.1 | [3] |
| JHU395-derived DON | Swine | - | - | - | 1.38 | [4] |
| DON | Swine | - | - | - | 0.148 | [4] |

The data clearly indicates that **JHU395** achieves a significantly higher brain-to-plasma ratio of its active metabolite, DON, across different animal models. Notably, studies in swine revealed a nearly 10-fold enhancement in the DON brain-to-plasma ratio when administered as **JHU395** compared to an equimolar dose of DON.[4] Similarly, in mice, **JHU395** administration resulted in a brain-to-plasma ratio of 0.66, whereas direct administration of DON yielded a ratio of approximately 0.1.[2][3]

Experimental Protocols

The determination of brain-to-plasma ratios for **JHU395** and DON involves precise experimental procedures to ensure accurate quantification of the compounds in both compartments.

Protocol for JHU395 Brain-to-Plasma Ratio Determination

This protocol is based on studies conducted in athymic nude mice.[2]

- Animal Model: Athymic nude mice are used for the study.

- **Compound Administration:** A single DON-equivalent dose of **JHU395** (e.g., 5 mg/kg or 20 mg/kg) is dissolved in a suitable vehicle, such as DMSO, and administered intraperitoneally (IP).
- **Sample Collection:** Exactly one hour post-administration, the mice are euthanized. Blood is collected, and the brain is immediately removed. To ensure accurate timing, the dosing of the animals is staggered.
- **Sample Processing:**
 - **Plasma:** Blood samples are processed to isolate plasma.
 - **Brain:** The brain tissue is flash-frozen.
- **Quantification:** The concentrations of intact **JHU395** and the active metabolite DON in both plasma and brain homogenates are measured using Liquid Chromatography with tandem mass spectrometry (LC/MS-MS).
- **Ratio Calculation:** The brain-to-plasma ratio is calculated by dividing the concentration of DON in the brain (in nmol/g) by the concentration of DON in the plasma (in nmol/mL).

Protocol for DON Brain-to-Plasma Ratio Determination

This protocol is based on pharmacokinetic studies of DON in mice.^[3]

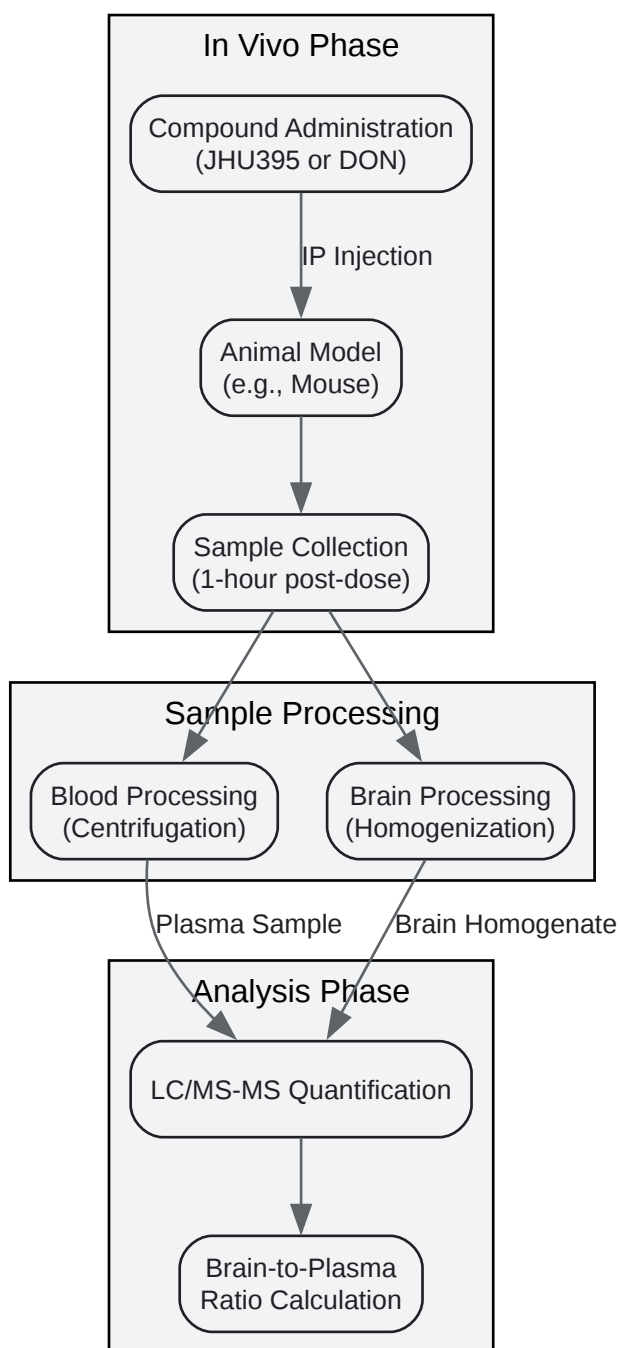
- **Animal Model:** Mice are used for the pharmacokinetic analysis.
- **Compound Administration:** DON is administered to the mice, for instance, at a dose of 0.6 mg/kg via intraperitoneal (i.p.) injection.
- **Sample Collection:** At a specified time point, such as 1 hour post-administration, blood and brain tissues are collected. Brains are perfused with PBS before collection to remove residual blood.
- **Sample Processing:**
 - **Plasma:** Blood is centrifuged to separate the plasma.

- Brain: The collected brains are weighed and homogenized in n-butanol containing 3N HCl. The homogenates are then centrifuged.
- Quantification: The concentration of DON in plasma and brain tissue is determined using ultra-performance liquid chromatography-mass spectrometry (UPLC-MS).
- Ratio Calculation: The brain-to-plasma ratio is calculated by dividing the concentration of DON in the brain tissue (nmol/g) by the concentration of DON in the plasma (nmol/mL).

Mechanism of Action and Signaling Pathways

Both **JHU395** and DON function as glutamine antagonists.[5][6] DON, the active compound, mimics glutamine and irreversibly inhibits a range of enzymes that are dependent on this amino acid. This broad inhibition disrupts several critical metabolic pathways within cancer cells.

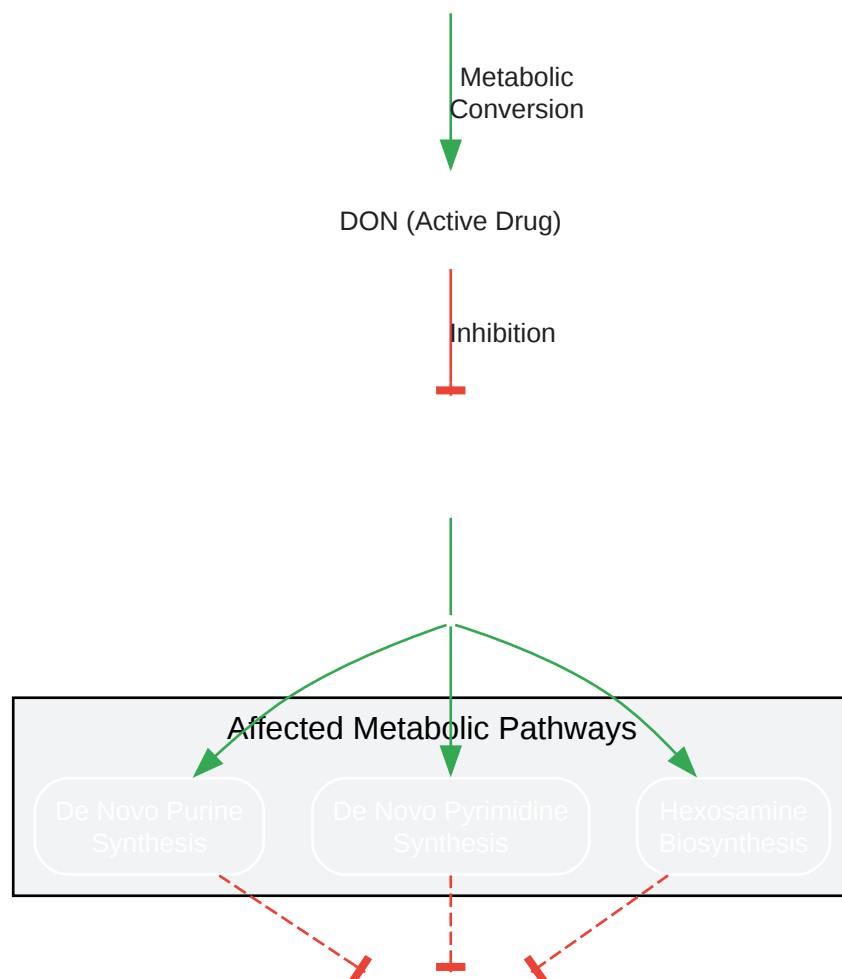
The following diagram illustrates the experimental workflow for determining the brain-to-plasma ratio.



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Experimental workflow for brain-to-plasma ratio determination.

The primary mechanism of action involves the inhibition of glutamine-utilizing enzymes, which impacts multiple downstream signaling pathways crucial for cancer cell proliferation and survival.



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Signaling pathway of **JHU395** and DON as glutamine antagonists.

In conclusion, the prodrug strategy employed in the design of **JHU395** has proven highly effective in overcoming the poor brain penetration of DON. The significantly higher brain-to-plasma ratio of **JHU395**-derived DON positions it as a promising therapeutic agent for brain malignancies and other CNS disorders where glutamine metabolism is a key driver of pathology.

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